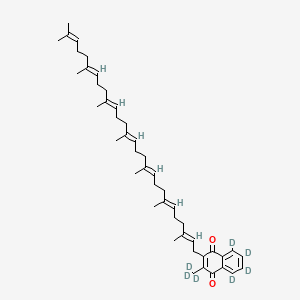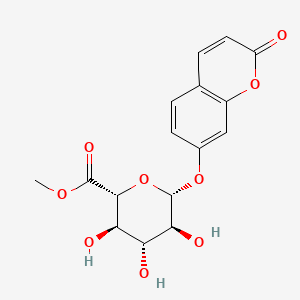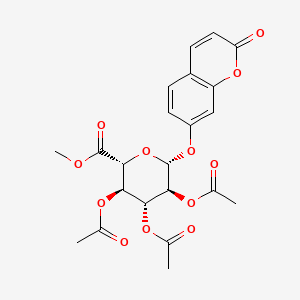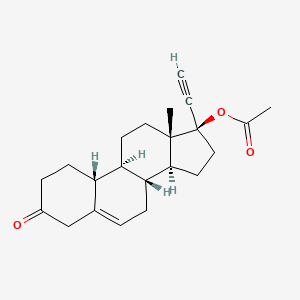![molecular formula C15H12Br2O2 B586185 Methyl 2-[4-(dibromomethyl)phenyl]benzoate CAS No. 1352492-08-0](/img/structure/B586185.png)
Methyl 2-[4-(dibromomethyl)phenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(dibromomethyl)phenyl]benzoate, also known as 2-bromo-4’-methylphenyl benzoate, is an organic compound commonly used in laboratories as a reagent or as a starting material in organic syntheses. It is a white crystalline solid with a melting point of 99-100°C and a boiling point of 315°C. It is soluble in ethanol, methanol and acetone, and slightly soluble in water. It is a strong irritant to skin and eyes, and its vapors are harmful if inhaled.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 2-[4-(dibromomethyl)phenyl]benzoate: is utilized in organic synthesis, particularly in the preparation and alkylation of imidazoles . This process is crucial for constructing complex molecules that can serve as pharmaceuticals or agrochemicals.
Photoactive Materials
The compound has been studied for its role in the synthesis of photoactive materials. These materials are promising for applications such as advanced sensors, drug delivery, data storage, and molecular switches . The ability to undergo light-induced structural reorganization makes it a candidate for developing smart materials responsive to light.
Asymmetric Synthesis
In the field of asymmetric synthesis, Methyl 2-[4-(dibromomethyl)phenyl]benzoate may be used to create chiral molecules with specific spatial arrangements . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
Nanotechnology
Nanotechnology applications may benefit from the use of this compound in the creation of nanoscale materials with unique properties . These materials could be used in various high-tech applications, including electronics and medical diagnostics.
Bioorganic Chemistry
In bioorganic chemistry, the compound’s derivatives could be explored for their interactions with biological molecules . Understanding these interactions can lead to the development of new drugs or diagnostic tools.
Structural/Physical Organic Chemistry
Methyl 2-[4-(dibromomethyl)phenyl]benzoate: can also play a role in the study of molecular structures and their physical properties . This knowledge is essential for designing molecules with desired characteristics for specific applications.
Antioxidant Potential
Research has indicated that derivatives of Methyl 2-[4-(dibromomethyl)phenyl]benzoate exhibit antioxidant potential . This property is valuable for the development of health supplements and protective agents against oxidative stress.
Drug Intermediates
The compound is an important drug intermediate due to its reactive sites, which allow for further chemical modifications . This characteristic makes it a versatile building block in the synthesis of a wide range of therapeutic agents.
Wirkmechanismus
Target of Action
Methyl 2-[4-(dibromomethyl)phenyl]benzoate is a compound used in organic synthesis It is used in the preparation and alkylation of imidazoles , suggesting that it may interact with enzymes or receptors that bind to or are affected by imidazoles.
Mode of Action
Given its use in the alkylation of imidazoles , it can be inferred that it may act as an alkylating agent, introducing an alkyl group into the imidazole molecule. This could potentially alter the function or activity of the imidazole, depending on the specific context.
Biochemical Pathways
Considering its role in the alkylation of imidazoles , it may influence pathways where imidazoles play a crucial role.
Pharmacokinetics
Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As an alkylating agent used in the preparation of imidazoles , it may alter the structure and function of these molecules, potentially influencing cellular processes where imidazoles are involved.
Eigenschaften
IUPAC Name |
methyl 2-[4-(dibromomethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O2/c1-19-15(18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGFSVIYZXTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(dibromomethyl)phenyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)




![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)
